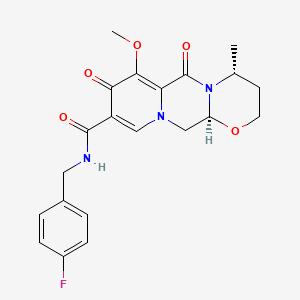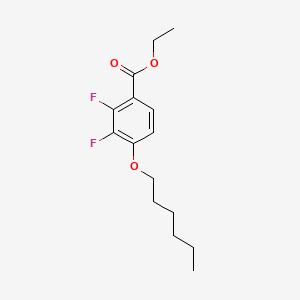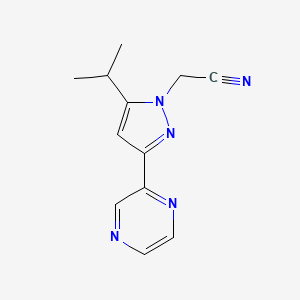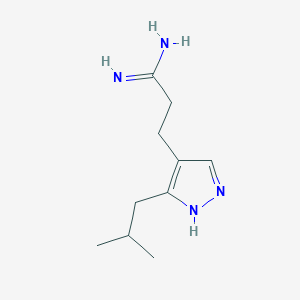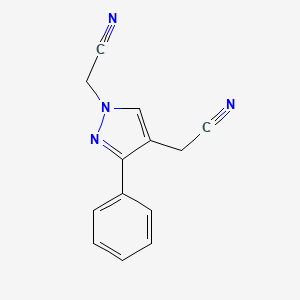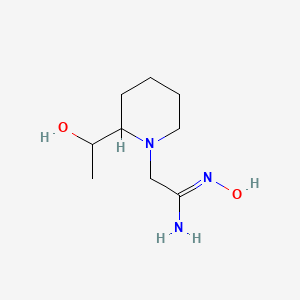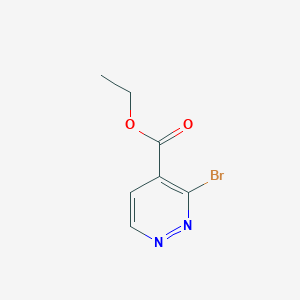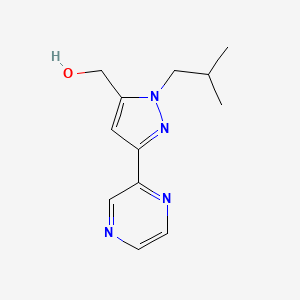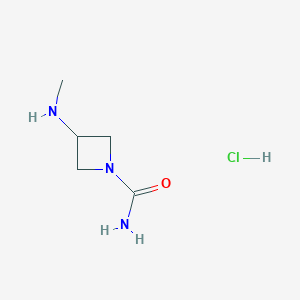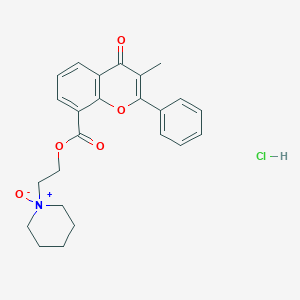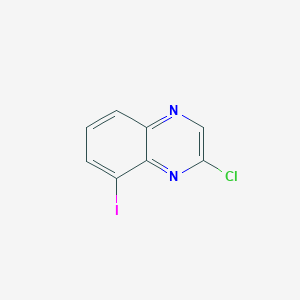
2-Chloro-8-iodoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-iodoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of both chlorine and iodine atoms, makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 2-Chloro-8-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method includes the regioselective lithiation of 2,3-dichloroquinoxaline followed by quenching with iodine to introduce the iodine atom at the 8-position . The reaction conditions often involve the use of strong bases such as lithium tetramethylpiperidide (LiTMP) and subsequent treatment with electrophiles like iodine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, yield optimization, and environmental considerations .
Análisis De Reacciones Químicas
2-Chloro-8-iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, leading to the formation of carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, quinoxaline derivatives generally undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce diverse functional groups .
Aplicaciones Científicas De Investigación
2-Chloro-8-iodoquinoxaline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-iodoquinoxaline is primarily related to its ability to interact with biological targets through its aromatic and halogenated structure. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparación Con Compuestos Similares
2-Chloro-8-iodoquinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Lacks the iodine atom, making it less versatile in certain cross-coupling reactions.
2-Chloro-6-iodoquinoxaline: Similar structure but with iodine at the 6-position, leading to different regioselectivity in reactions.
Quinazoline and Cinnoline Derivatives: These compounds share structural similarities with quinoxalines but differ in their nitrogen atom positions and chemical reactivity.
Propiedades
Fórmula molecular |
C8H4ClIN2 |
|---|---|
Peso molecular |
290.49 g/mol |
Nombre IUPAC |
2-chloro-8-iodoquinoxaline |
InChI |
InChI=1S/C8H4ClIN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H |
Clave InChI |
GPBROIPCXGUUBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N=C2C(=C1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


